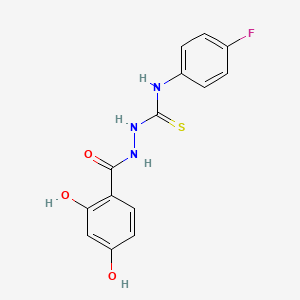
Benzoic acid, 2,4-dihydroxy-, 2-(((4-fluorophenyl)amino)thioxomethyl)hydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoic acid, 2,4-dihydroxy-, 2-(((4-fluorophenyl)amino)thioxomethyl)hydrazide is a complex organic compound that belongs to the family of benzoic acids. This compound is characterized by the presence of a benzoic acid core substituted with hydroxyl groups at the 2 and 4 positions, and a hydrazide group attached to a thioxomethyl group, which is further substituted with a 4-fluorophenyl group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2,4-dihydroxy-, 2-(((4-fluorophenyl)amino)thioxomethyl)hydrazide typically involves multiple steps. One common method starts with the preparation of 2,4-dihydroxybenzoic acid, which can be synthesized from resorcinol via the Kolbe-Schmitt reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of advanced purification techniques such as crystallization and chromatography ensures the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Benzoic acid, 2,4-dihydroxy-, 2-(((4-fluorophenyl)amino)thioxomethyl)hydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The hydrazide group can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophilic substitution reactions often require catalysts such as sulfuric acid or aluminum chloride.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced hydrazides.
Substitution: Various substituted aromatic compounds depending on the substituent introduced.
Aplicaciones Científicas De Investigación
Benzoic acid, 2,4-dihydroxy-, 2-(((4-fluorophenyl)amino)thioxomethyl)hydrazide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the production of dyes, plastics, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of benzoic acid, 2,4-dihydroxy-, 2-(((4-fluorophenyl)amino)thioxomethyl)hydrazide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and disrupt cellular processes, leading to its observed biological effects. For example, it may inhibit histone deacetylases (HDACs), which play a critical role in gene expression regulation.
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dihydroxybenzoic acid: A simpler analog with similar hydroxyl substitutions but lacking the hydrazide and thioxomethyl groups.
4-Fluorobenzoic acid: Contains the fluorophenyl group but lacks the hydroxyl and hydrazide substitutions.
Benzoic acid hydrazide: Contains the hydrazide group but lacks the hydroxyl and fluorophenyl substitutions.
Uniqueness
The unique combination of hydroxyl, hydrazide, thioxomethyl, and fluorophenyl groups in benzoic acid, 2,4-dihydroxy-, 2-(((4-fluorophenyl)amino)thioxomethyl)hydrazide imparts distinct chemical and biological properties that are not observed in its simpler analogs. This makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
343-68-0 |
|---|---|
Fórmula molecular |
C14H12FN3O3S |
Peso molecular |
321.33 g/mol |
Nombre IUPAC |
1-[(2,4-dihydroxybenzoyl)amino]-3-(4-fluorophenyl)thiourea |
InChI |
InChI=1S/C14H12FN3O3S/c15-8-1-3-9(4-2-8)16-14(22)18-17-13(21)11-6-5-10(19)7-12(11)20/h1-7,19-20H,(H,17,21)(H2,16,18,22) |
Clave InChI |
IHNQTYHGDMJHHV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1NC(=S)NNC(=O)C2=C(C=C(C=C2)O)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


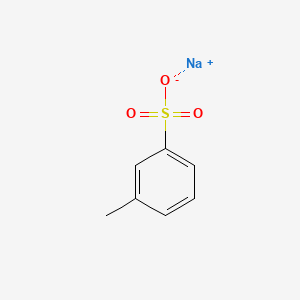
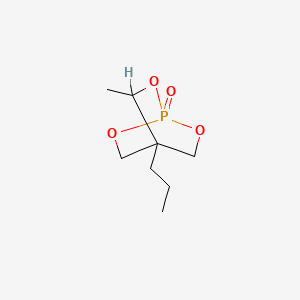


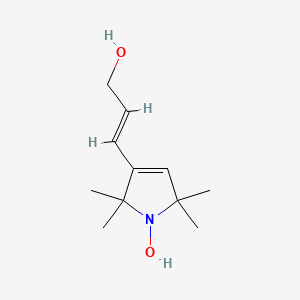
![2-(3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraen-6-yl)acetonitrile](/img/structure/B12768769.png)
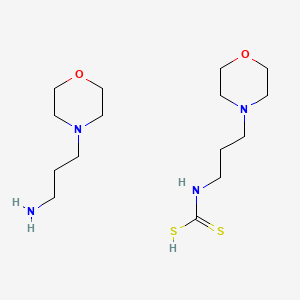
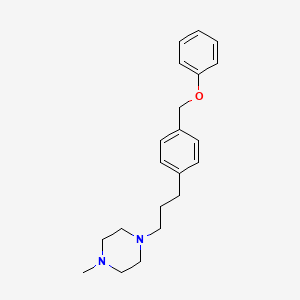
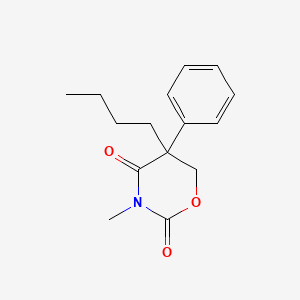
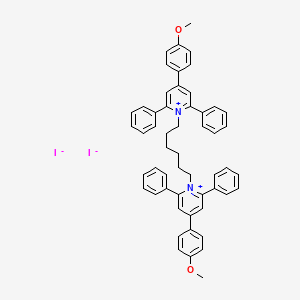

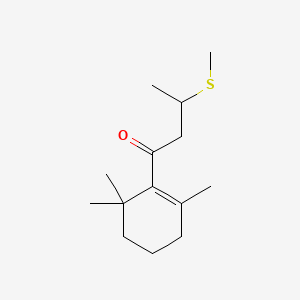
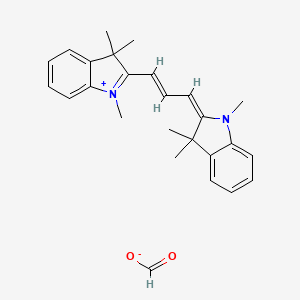
![Hydroxy-3R O-acetyl dihydro-10,11 quinidine [French]](/img/structure/B12768817.png)
